
Ethyl 4-amino-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 4-amino-1H-imidazole-5-carboxylate (CAS 21190-16-9) is a substituted imidazole derivative with a molecular formula of C₆H₉N₃O₂. It features an amino group at position 4 and an ethyl ester moiety at position 5 of the imidazole ring . Its hydrochloride salt (CAS 118019-42-4) has a molecular weight of 191.62 g/mol and is stored at 2–8°C under argon to prevent degradation . Key identifiers include the InChIKey VLDUBDZWWNLZCU-UHFFFAOYSA-N and SMILES CCOC(=O)C1=C(N=CN1)N .
Scientific Research Applications
Pharmaceutical Development
Drug Discovery:
E4A serves as a precursor for synthesizing various bioactive compounds. Its structural features, including an imidazole ring with amino and carboxylate functional groups, make it a valuable scaffold for developing new pharmaceuticals. Research indicates that modifications to the E4A structure can lead to compounds with enhanced biological activities, particularly in targeting enzymes involved in nucleotide metabolism .
Anticancer Activity:
Recent studies have demonstrated the antiproliferative effects of E4A derivatives against several human cancer cell lines, including HeLa (cervical), HT-29 (colon), and A549 (lung) cells. For instance, derivatives such as ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate exhibited significant inhibitory effects on cell growth, with IC50 values indicating potent activity . The mechanisms of action appear to involve apoptosis induction and inhibition of mitochondrial functions, suggesting that E4A derivatives could serve as lead compounds in cancer therapy .
Biochemical Research
Enzyme Interaction Studies:
E4A has been shown to interact with various biological targets, particularly enzymes involved in nucleotide synthesis. These interactions can influence cellular processes and may provide insights into its therapeutic uses. For example, its structural similarity to purines suggests potential roles in enzyme inhibition or modulation.
Biosynthesis Pathways:
The compound shares structural similarities with intermediates in the histidine biosynthesis pathway, prompting investigations into its role as a precursor or intermediate in this vital cellular process. Understanding these pathways could lead to novel approaches in metabolic engineering or synthetic biology.
Synthetic Chemistry
Synthesis Methods:
E4A can be synthesized through several established methods, including:
- Debus-Radziszewski Synthesis: Involves the condensation of glyoxal, ammonia, and an aldehyde.
- Wallach Synthesis: Involves the oxidation of imidazolines.
- Marckwald Synthesis: Involves reactions between glyoxal and ammonia.
These synthetic routes are crucial for producing E4A and its derivatives for research purposes.
Comparison with Related Compounds
Compound Name | Structural Features | Applications |
---|---|---|
Ethyl 4-methyl-5-imidazolecarboxylate | Methyl group instead of amino group | Similar pharmacological profiles |
Ethyl imidazole-4-carboxylate | Lacks amino group at the 4-position | Used as a reference compound |
Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylate | Contains aryl group at the 1-position | Potentially more selective biological activity |
Mechanism of Action
The mechanism of action of ethyl 4-amino-1H-imidazole-5-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Pathways Involved: It can interfere with metabolic pathways by inhibiting key enzymes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituent positions, alkyl/aryl groups, and functional modifications. A comparative analysis is summarized below:
Key Differences and Implications
Substituent Position and Reactivity: The parent compound (21190-16-9) lacks N-alkylation, making it more reactive in nucleophilic substitutions compared to its N-methylated analog (61982-18-1) .
Steric and Solubility Effects :
- The benzyl group in 68462-61-3 increases hydrophobicity, limiting aqueous solubility but enhancing membrane permeability .
- N-Methylation (61982-18-1) reduces hydrogen-bonding capacity, which may impact crystallinity and bioavailability .
Thermal Stability :
- Ethyl 5-methyl-4-imidazolecarboxylate exhibits a high melting point (206°C), attributed to intermolecular hydrogen bonding and crystalline packing .
Biological Activity
Ethyl 4-amino-1H-imidazole-5-carboxylate (CAS No. 21190-16-9) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C₆H₉N₃O₂ |
Molecular Weight | 155.15 g/mol |
CAS Number | 21190-16-9 |
Appearance | White to gray solid |
Purity (HPLC) | ≥97.0% |
The compound features an imidazole ring, which is a core structure in many biologically active molecules, including histidine and purines. Its unique arrangement of functional groups contributes to its distinct reactivity and biological activities.
Anticancer Properties
Research has shown that this compound exhibits anticancer activity against various human cancer cell lines. A study assessed its antiproliferative potential against HeLa (cervical), HT-29 (colon), A549 (lung), and MDA-MB-231 (breast) cells. The results indicated that certain derivatives demonstrated significant inhibitory effects on cell growth:
Cell Line | IC₅₀ (μM) |
---|---|
HeLa | 0.737 ± 0.05 |
HT-29 | 1.194 ± 0.02 |
A549 | Not specified |
MDA-MB-231 | Not specified |
The compound's mechanism involves the induction of early apoptosis and inhibition of tumor cell colony formation, suggesting it may serve as a lead compound for further drug development .
This compound has been found to interact with various biological targets, particularly enzymes involved in nucleotide metabolism. It can inhibit the flow of electrons in the photosynthetic electron transport chain by forming coordination compounds with Co(II), leading to decreased ATP and NADPH production . This inhibition affects several biochemical pathways, including:
- Cellular respiration
- Photosynthesis
These interactions may provide insights into its potential therapeutic uses in metabolic disorders.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties . Imidazole derivatives are known to exhibit a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral effects. This compound's structural features suggest it could act as an inhibitor or modulator of various microbial targets .
Case Studies and Research Findings
Several studies have investigated the biological activity of imidazole derivatives, including this compound:
- Anticancer Screening : In a study evaluating a series of imidazole derivatives, compounds similar to this compound showed promising results against cancer cell lines, with some achieving over 50% inhibition in proliferation assays .
- Inhibition Studies : Another study highlighted the compound's ability to inhibit specific enzymatic activities related to cancer metabolism, reinforcing its potential as an anticancer agent .
- Biochemical Pathway Analysis : Research has indicated that this compound can affect key biochemical pathways through its interactions with proteins involved in cellular signaling and metabolism .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-amino-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis of imidazole carboxylates often involves multi-step reactions, such as nucleophilic substitution or condensation. For example, related compounds (e.g., ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate) are synthesized via Grignard reactions followed by acid quenching and purification via ethyl acetate extraction and vacuum concentration . Adapting these methods, researchers could start with diethyl imidazole-4,5-dicarboxylate derivatives, introduce the amino group via selective amination, and optimize conditions (e.g., solvent, temperature) to minimize side reactions. Purity is enhanced using column chromatography or recrystallization.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR/IR : Use - and -NMR to confirm the ester, amino, and imidazole proton environments. IR can validate carbonyl (C=O) and NH stretches.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion consistency with the formula CHNO (MW: 168.18 g/mol) .
- X-ray Crystallography : Employ SHELXL for structure refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. For example, SHELX programs are widely used for small-molecule refinement, even with high-resolution or twinned data .
Q. How can researchers functionalize the amino and ester groups in this compound for derivative synthesis?
- Methodology :
- Amino Group : Acylation (e.g., acetic anhydride) or sulfonylation under mild basic conditions (e.g., NaHCO) .
- Ester Hydrolysis : Convert to carboxylic acid using NaOH/HO or HCl/EtOH, monitoring pH to avoid decomposition .
- Substitution Reactions : Replace the ethoxy group with nucleophiles (e.g., amines) under microwave-assisted conditions for faster kinetics.
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC at 25°C/40°C.
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Related imidazole esters degrade above 150°C, but amino groups may lower thermal stability .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural assignments of this compound derivatives?
- Methodology : If NMR data conflicts (e.g., tautomerism in imidazole rings), solve the crystal structure via single-crystal X-ray diffraction. SHELXL refinement can clarify bond lengths/angles, while Hirshfeld surface analysis quantifies intermolecular interactions. Compare with databases like CCDC to validate novelty .
Q. What strategies address low regioselectivity during electrophilic substitution on the imidazole ring?
- Methodology :
- Directing Groups : Temporarily introduce protecting groups (e.g., Boc on the amino group) to steer reactivity to the 2-position.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites based on electron density maps. Validate with experimental halogenation (e.g., NBS/CHCl) .
Q. How do steric and electronic effects influence the biological activity of this compound derivatives?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., methyl vs. trifluoromethyl substituents) and test enzyme inhibition (e.g., kinase assays).
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). Compare with experimental IC values from fluorescence quenching .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., Grignard additions) and reduce racemization.
- Chiral HPLC : Monitor enantiopurity during scale-up. Opt for chiral catalysts (e.g., BINOL-phosphates) if asymmetric synthesis is required .
Properties
IUPAC Name |
ethyl 4-amino-1H-imidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMORFFDAXJHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321878 | |
Record name | Ethyl 4-amino-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21190-16-9 | |
Record name | 21190-16-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-amino-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-amino-5-imidazolecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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